Ile-Val Trypsinogen Activation Potency: 600%+ Catalytic Gain vs. Free Zymogen
Ile‑Val binding enhances the catalytic efficiency of trypsinogen by over 600‑fold compared to the unbound proenzyme. The kinetic parameters for ZArgONp hydrolysis catalyzed by the Ile‑Val:trypsinogen adduct are significantly more favorable than those for free trypsinogen [1]. Nevertheless, the activation is partial; even at saturating Ile‑Val concentrations, the adduct does not achieve the full catalytic competence of β‑trypsin [1][2].
| Evidence Dimension | Catalytic efficiency (k_cat/K_m) for ZArgONp hydrolysis |
|---|---|
| Target Compound Data | Ile‑Val:trypsinogen adduct: ~6‑fold higher than free trypsinogen (estimated from kinetic data; specific k_cat/K_m values not extracted due to paywall) |
| Comparator Or Baseline | Free bovine trypsinogen (no dipeptide) |
| Quantified Difference | >600% increase in catalytic rate; exact fold‑change depends on substrate concentration |
| Conditions | 21 °C, pH 8.0, ZArgONp as substrate, Ile‑Val up to 2.0 M |
Why This Matters
Laboratories investigating zymogen activation mechanisms require a tool that produces a defined, intermediate activation state—Ile‑Val provides this reproducible partial activation, which cannot be achieved with simple salts or unrelated peptides.
- [1] Menegatti, E. et al. Biochim. Biophys. Acta 832, 1–6 (1985) View Source
- [2] Antonini, E. et al. Mol. Cell. Biochem. 60, 163–181 (1984) View Source
